![molecular formula C14H21N3O4 B2746250 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid CAS No. 2377032-38-5](/img/structure/B2746250.png)

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid” is an organic compound . It is used as an intermediate in organic synthesis and pharmaceutical processes .

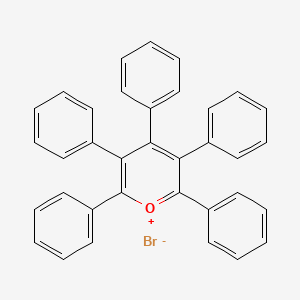

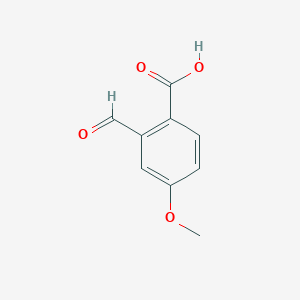

Molecular Structure Analysis

The molecular formula of the compound is C14H21N3O4. The structure includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .Scientific Research Applications

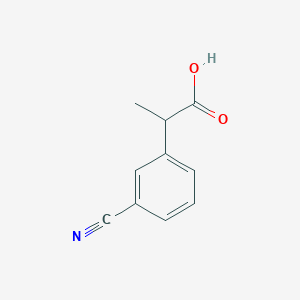

Contribution of Knoevenagel Condensation Products in Anticancer Research

Knoevenagel condensation, a reaction that generates α, β‐unsaturated ketones/carboxylic acids, has been instrumental in developing molecules with significant anticancer activity. This process, applied to various pharmacophoric aldehydes and active methylenes, has led to a library of compounds demonstrating remarkable efficacy against different cancer targets. These targets include DNA, microtubules, and various kinases, indicating the potential of Knoevenagel condensation products in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

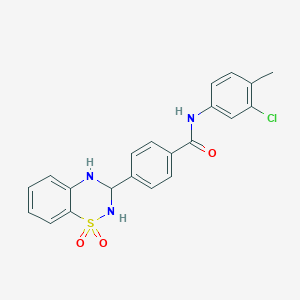

Potential in CNS Drug Development

Research has identified functional chemical groups, including pyrazole, which may serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Such compounds have been associated with effects ranging from depression and euphoria to convulsion, underscoring the significance of these chemical groups in developing new CNS drugs (Saganuwan, 2017).

Role in Synthesizing Heterocycles

The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been pivotal in synthesizing various heterocycles, including pyrazolo-imidazoles and spiropyrans. These compounds' reactivity and versatility highlight their utility as building blocks for generating pharmacologically relevant heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Exploration of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, present in numerous synthetic molecules, is recognized for its ability to effectively bind with various enzymes and receptors, eliciting a range of bioactivities. This structural feature makes 1,3,4-oxadiazole derivatives subjects of intense research, contributing to their therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and neuropathic pain (Verma et al., 2019).

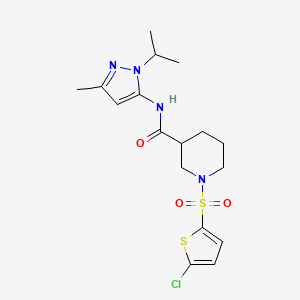

Pyrazole Carboxylic Acid in Biological Applications

Pyrazole carboxylic acid derivatives have been emphasized for their wide-ranging biological activities, such as antimicrobial, anticancer, and antifungal effects. These derivatives highlight the importance of the pyrazole carboxylic acid scaffold in medicinal chemistry, offering insights into their synthesis and biological applications. This review underlines the potential of these compounds as guides for medicinal chemistry efforts (Cetin, 2020).

Mechanism of Action

Target of Action

The compound, also known as 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid, is primarily used as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .

Mode of Action

The compound interacts with its protein targets by forming a ternary complex . The rigidity of the linker, provided by the compound, may impact the 3D orientation of the degrader and thus the formation of the ternary complex . This interaction leads to changes in the protein structure, marking it for degradation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial pathway for protein degradation in cells . By forming a ternary complex with the target protein, the compound facilitates the tagging of the protein with ubiquitin, a signal for degradation. The ubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex responsible for protein degradation .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms .

properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)10-7-15-16-11(10)12(18)19/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLSUWOUZVRCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(NN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)

![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)